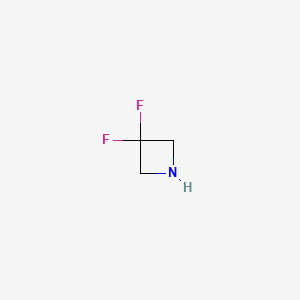

3,3-Difluoroazetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Difluoroazetidine is a useful research compound. Its molecular formula is C3H5F2N and its molecular weight is 93.077. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioimaging Applications

One of the primary applications of 3,3-difluoroazetidine is as a precursor for fluorescent dyes, particularly rhodamine dyes. These dyes are crucial in bioimaging due to their ability to finely tune fluorescent wavelengths, improving the contrast and resolution in imaging techniques.

Case Study: Rhodamine Dyes Synthesis

- Objective : To develop a series of fluorescent probes for cellular imaging.

- Method : Utilizing this compound hydrochloride as a building block to synthesize rhodamine derivatives.

- Findings : The resultant dyes exhibited enhanced fluorescence properties, making them suitable for live-cell imaging applications .

Energetic Materials

This compound is also significant in the synthesis of energetic materials. Its unique structure allows for the development of polycyclic compounds that exhibit improved stability and performance.

Case Study: Polycyclic Energetic Materials

- Research Focus : Designing new energetic materials by combining azetidine with triazole structures.

- Method : A nucleophilic substitution reaction was employed to synthesize various triazolyl polycyclic compounds using this compound.

- Results : The synthesized compounds demonstrated higher densities and specific impulse compared to traditional energetic materials. This suggests enhanced performance in combustion applications .

Applications in Organic Electronics

The potential use of this compound extends into organic electronics, particularly in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The ability to tune the HOMO-LUMO energy gap makes it a valuable component in these technologies.

Research Insights:

- Objective : To explore the effect of fluorinated azetidines on electronic properties.

- Findings : Compounds synthesized from this compound showed improved charge transport properties and stability under operational conditions .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Bioimaging | Precursor for rhodamine dyes | Enhanced fluorescence for live-cell imaging |

| Energetic Materials | Polycyclic compounds | Higher density and specific impulse |

| Organic Electronics | OLEDs and DSSCs | Improved charge transport properties |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The nitrogen atom in 3,3-difluoroazetidine demonstrates enhanced nucleophilicity due to ring strain (27.7 kcal/mol), enabling efficient substitutions:

a. Alkylation/Arylation

Reactions with alkyl/aryl halides proceed under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Allyl bromide | Et₂O, 0°C to RT, 4 hrs | 1-Allyl-3,3-difluoroazetidine | 89% | |

| 2,4-Dinitrochlorobenzene | DMF, K₂CO₃, 60°C | 1-(2,4-Dinitrophenyl)-3,3-difluoroazetidine | 76% |

b. Triazole Functionalization

Nucleophilic displacement with azobis-1,2,4-triazole derivatives forms polycyclic energetic compounds:

textThis compound + Chlorotetrazine → 3-Chloro-6-(3,3-difluoroazetidinyl)-1,2,4,5-tetrazine

This reaction achieves 68% yield in acetonitrile at 80°C .

Ring-Opening Reactions

The strained azetidine ring undergoes cleavage under specific conditions:

a. Acid-Catalyzed Hydrolysis

In 6M HCl at 100°C:

C3H5F2N+H2O→NH2(CH2)2CF2OH

Complete ring opening occurs within 2 hours, producing β-fluoroamino alcohol derivatives .

b. Base-Mediated Degradation

Treatment with NaOH (2M) at 60°C yields fluorinated amine fragments via β-elimination:

textThis compound → CH₂F-CHF-NH₂ + Ethylene

Reaction rate: 0.12 mol·L⁻¹·min⁻¹ (kinetic data from)

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces 3,3-difluoroazetidin-2-ones to azetidines:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3,3-Difluoro-4-phenylazetidin-2-one | Et₂O, AlCl₃, 0°C→RT | 3,3-Difluoro-4-phenylazetidine | 92% |

This monochlorohydroalane reduction method achieves >90% yields for various derivatives .

Cross-Coupling Reactions

The azetidine nitrogen facilitates palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling

With aryl boronic acids:

text3-Bromo-4-(3,3-difluoroazetidin-1-yl)pyridine + PhB(OH)₂ → 4-(3,3-Difluoroazetidin-1-yl)-3-phenylpyridine

Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C

Yield: 82%

b. Buchwald-Hartwig Amination

Formation of C-N bonds with aryl halides:

| Aryl Halide | Amine | Product | Yield |

|---|---|---|---|

| 4-Bromotoluene | This compound | 4-Methyl-N-(3,3-difluoroazetidinyl)benzene | 75% |

Mechanistic Insights

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase substitution rates by stabilizing transition states .

-

Electronic Influence : Fluorine atoms raise the ring's electrophilicity, accelerating nucleophilic attacks at C2 and C4 positions .

-

Ring Strain : The 27.7 kcal/mol strain energy facilitates ring-opening reactions despite the stabilizing effect of fluorine substituents .

This reactivity profile positions this compound as a versatile building block for pharmaceuticals, agrochemicals, and high-energy materials.

Eigenschaften

IUPAC Name |

3,3-difluoroazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-6-2-3/h6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHVRXKSQHIZNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.